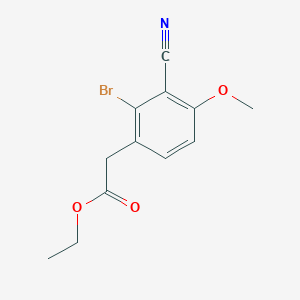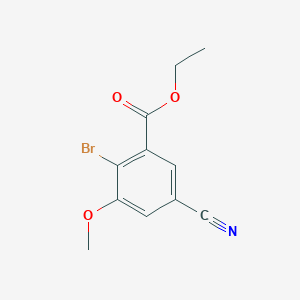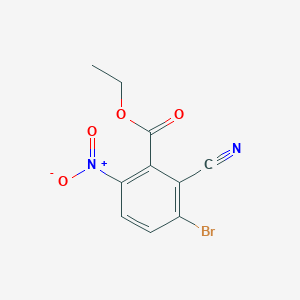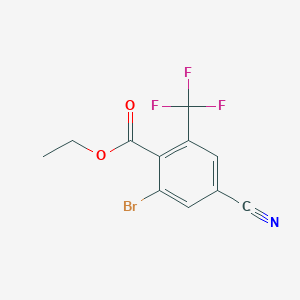
Ethyl 2-bromo-3-cyano-4-methoxyphenylacetate
Overview
Description
Ethyl 2-bromo-3-cyano-4-methoxyphenylacetate (EBCMPA) is a phenylacetate derivative that has been used in a variety of scientific research applications due to its unique properties. It is a colorless, volatile liquid with a faint odor and a low melting point. EBCMPA is an effective brominating agent and has been used in a variety of synthetic reactions, such as the synthesis of aryl bromides, alkyl bromides, and phenol derivatives. Additionally, EBCMPA has been used in a variety of biochemical and physiological studies due to its ability to interact with proteins and other biological molecules.
Scientific Research Applications
Ethyl 2-bromo-3-cyano-4-methoxyphenylacetate has been used in a variety of scientific research applications. It has been used as a brominating agent in organic synthesis, as a catalyst in the synthesis of aryl bromides, alkyl bromides, and phenol derivatives. Additionally, Ethyl 2-bromo-3-cyano-4-methoxyphenylacetate has been used in biochemical and physiological studies due to its ability to interact with proteins and other biological molecules. It has been used to study the effects of bromination on the structure and function of proteins, as well as the effects of bromination on the activity of enzymes.
Mechanism of Action
The mechanism of action of Ethyl 2-bromo-3-cyano-4-methoxyphenylacetate is not fully understood. However, it is believed that the bromine atom in Ethyl 2-bromo-3-cyano-4-methoxyphenylacetate is able to interact with the functional groups of proteins and other biological molecules. This interaction can result in a change in the structure and function of the protein, as well as a change in the activity of enzymes.
Biochemical and Physiological Effects
Ethyl 2-bromo-3-cyano-4-methoxyphenylacetate has been shown to have a variety of biochemical and physiological effects. It has been shown to affect the activity of enzymes, including proteases, phosphatases, and kinases. Additionally, Ethyl 2-bromo-3-cyano-4-methoxyphenylacetate has been shown to affect the structure and function of proteins, including those involved in signal transduction, cell cycle regulation, and apoptosis.
Advantages and Limitations for Lab Experiments
Ethyl 2-bromo-3-cyano-4-methoxyphenylacetate has several advantages for use in lab experiments. It is a relatively inexpensive compound and is easily synthesized. Additionally, Ethyl 2-bromo-3-cyano-4-methoxyphenylacetate is a volatile liquid, making it easy to store and handle. However, there are some limitations to using Ethyl 2-bromo-3-cyano-4-methoxyphenylacetate in lab experiments. It is a strong brominating agent, which can lead to unwanted side reactions. Additionally, Ethyl 2-bromo-3-cyano-4-methoxyphenylacetate is a potent inhibitor of enzymes, which can lead to unexpected results.
Future Directions
Ethyl 2-bromo-3-cyano-4-methoxyphenylacetate has potential for use in a variety of future applications. It could be used in the synthesis of more complex molecules, such as natural products, pharmaceuticals, and agrochemicals. Additionally, Ethyl 2-bromo-3-cyano-4-methoxyphenylacetate could be used in the study of protein structure and function, as well as the study of enzyme activity. Finally, Ethyl 2-bromo-3-cyano-4-methoxyphenylacetate could be used in the development of new drugs and therapies, as it has been shown to affect the activity of enzymes and the structure and function of proteins.
properties
IUPAC Name |
ethyl 2-(2-bromo-3-cyano-4-methoxyphenyl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12BrNO3/c1-3-17-11(15)6-8-4-5-10(16-2)9(7-14)12(8)13/h4-5H,3,6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDBFOOFJRCUFJT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=C(C(=C(C=C1)OC)C#N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















